An In-depth Technical Guide to 4-Aminopentan-1-ol (CAS 927-55-9)
An In-depth Technical Guide to 4-Aminopentan-1-ol (CAS 927-55-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminopentan-1-ol (CAS 927-55-9), a versatile bifunctional molecule of significant interest in chemical synthesis and pharmaceutical development. This document collates its core physicochemical properties, safety and handling information, and known synthetic pathways, presenting the data in a clear and accessible format for laboratory and research applications.
Core Physicochemical Properties
4-Aminopentan-1-ol is a primary amino alcohol characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. These functional groups impart unique reactivity, making it a valuable building block in organic synthesis.[1] Its physical state is often described as a pale yellow low melting solid or a colorless to pale yellow liquid.[2][3][4]
Table 1: Physicochemical Data for 4-Aminopentan-1-ol
| Property | Value | Source(s) |
| CAS Number | 927-55-9 | [2][5][6][7] |
| Molecular Formula | C₅H₁₃NO | [2][5][6] |
| Molecular Weight | 103.16 g/mol | [5][8] |
| Melting Point | 31-34 °C | [7] |
| Boiling Point | 174.7 °C at 760 mmHg; 117-119 °C at 25 mmHg | [2][5][9][10] |
| Density | 0.915 g/cm³ | [2][5] |
| Refractive Index | 1.449 | [2][5] |
| Flash Point | 59.4 °C | [2][5] |
| pKa | 15.12 ± 0.10 (Predicted) | [2][6] |
| LogP | 0.80640 | [5] |
| Appearance | Off-White to Pale Yellow Low Melting Solid / Powder | [2][3][7] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [9] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere. | [2][9][10] |
Spectroscopic and Structural Information
Structural elucidation and purity assessment are critical in research and development. Spectroscopic data for 4-Aminopentan-1-ol is available through various databases.
-
Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[8]
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Infrared (IR) Spectra: Vapor phase IR spectra are available.[8]
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR data are referenced by some suppliers, indicating their availability for structure confirmation.[3]
Table 2: Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-aminopentan-1-ol | [7][8] |
| SMILES | CC(CCCO)N | [8][11] |
| InChI | 1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3 | [7][8] |
| InChIKey | JAXJUENAJXWFBX-UHFFFAOYSA-N | [7][8] |
Synthesis and Reactivity
The bifunctional nature of 4-Aminopentan-1-ol, with its nucleophilic amino group and primary hydroxyl group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules and Active Pharmaceutical Ingredients (APIs).[1]
While detailed, step-by-step experimental protocols are proprietary or published in specific literature, a common synthetic route involves the reduction of a nitro-ester precursor.
-
Cited Synthesis Route: One documented method is the synthesis from 4-nitrovaleric acid methyl ester.[12] This process typically involves the reduction of the nitro group to an amine and the ester group to an alcohol, often using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The reaction requires careful control of temperature and an inert atmosphere. Work-up procedures involve quenching the excess reducing agent and isolating the product through extraction and purification, commonly by distillation or chromatography.
Caption: General workflow for the synthesis of 4-Aminopentan-1-ol.
Applications in Drug Development
The dual functionality of 4-Aminopentan-1-ol makes it a valuable building block for constructing complex molecular architectures necessary for new drug discovery.[1] Its structure is incorporated into various larger molecules, serving as a linker or a core scaffold. For instance, it is listed as an impurity of Hydroxychloroquine, indicating its potential use as a starting material or intermediate in related synthetic processes.[6]
Caption: Relationship between structure and application of 4-Aminopentan-1-ol.
Safety and Handling
Proper handling of 4-Aminopentan-1-ol is crucial due to its hazardous properties. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[7][8]
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Handling Recommendations:
-
Use only under a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][13]
-
Wash hands and any exposed skin thoroughly after handling.[13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area, designated as a corrosives area.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[7][13]
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 927-55-9,4-aminopentan-1-ol | lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. watson-int.com [watson-int.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-Amino-1-pentanol [chembk.com]
- 7. 4-aminopentan-1-ol | 927-55-9 [sigmaaldrich.com]
- 8. 4-Aminopentan-1-ol | C5H13NO | CID 95309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-aminopentan-1-ol CAS#: 927-55-9 [amp.chemicalbook.com]
- 10. 4-aminopentan-1-ol CAS#: 927-55-9 [m.chemicalbook.com]
- 11. 4-aminopentan-1-ol | 64987-85-5; 927-55-9 | Buy Now [molport.com]
- 12. 4-aminopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]



